2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one
Description
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one (CAS: 771-60-8, EINECS: 212-234-2) is a bicyclic ketone belonging to the hexahydroindenone family. This configuration likely results in a molecular formula of C13H20O (calculated molecular weight: ~192.29 g/mol). The compound’s stereochemistry and substituents influence its physicochemical properties, such as lipophilicity and boiling point, though specific data are absent in the provided sources .
Properties
CAS No. |
94291-46-0 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,7-dimethyl-4-propan-2-yl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C14H22O/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(13)15/h8-11H,5-7H2,1-4H3 |
InChI Key |
LLSSPTISLIDNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C(=O)C(C2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with H2/Pd-C will produce saturated hydrocarbons .
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and analogs:
*Inferred based on substituents.
Key Observations:
Substituent Effects: The target compound’s isopropyl and methyl groups increase steric bulk compared to simpler analogs like 2,3,4,5,6,7-Hexahydro-1H-indene-1-one (CAS: 22118-00-9), which lacks substituents. This likely enhances lipophilicity and reduces volatility . The hydroxylated analog (C13H20O2, MW 208.29) in tobacco flavoring demonstrates how polar functional groups (e.g., -OH) alter sensory properties, contributing sweet, floral notes .
Structural Modifications: The methano-bridged compound (C10H12O) exhibits a fused bicyclic structure, introducing ring strain and distinct reactivity compared to the target compound’s substituent-driven steric effects .
Physicochemical and Spectral Comparisons
- Boiling Point and Density: The unsubstituted hexahydroindenone (CAS: 22118-00-9) has a boiling point of 124–125°C at 17 Torr and a density of 1.0437 g/cm³. The target compound’s larger substituents likely elevate its boiling point and density due to increased molecular weight and intermolecular forces .
- Spectral Data: The methano-bridged analog (C10H12O) has a distinct InChIKey (NRSULAXLJRPAME-UHFFFAOYSA-N) and molecular weight (148.2 g/mol), with spectral data available for identification . The hydroxylated derivative (CAS: 16271-49-1, C10H14O2) shows IR absorption at 3400 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O), contrasting with the target compound’s ketone-dominated spectrum .
Biological Activity
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one (commonly referred to as compound A) is a bicyclic compound with significant biological activity that has garnered interest in various fields of research. This article explores its chemical properties, biological activities, and potential therapeutic applications.
- IUPAC Name: 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one
- Molecular Formula: C15H24
- Molecular Weight: 204.3511 g/mol
- CAS Number: 16729-00-3
The structure of compound A includes a hexahydroindene core with isopropyl and dimethyl substituents that contribute to its unique properties.
Antimicrobial Properties
Research indicates that compound A exhibits notable antimicrobial activity. In a study assessing various derivatives of hexahydroindene compounds, it was found that compound A demonstrated significant inhibition against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
Anti-inflammatory Effects
Compound A has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with compound A significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The effective concentration for these effects was determined to be around 10 µM.
Neuroprotective Activity
In neuropharmacological studies, compound A exhibited protective effects on neuronal cells subjected to oxidative stress. It was shown to reduce cell death and promote cell survival in models of neurodegeneration. The mechanism appears to involve the modulation of oxidative stress markers and the activation of survival pathways.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of compound A against resistant strains of bacteria. The results indicated that compound A not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin. This suggests potential applications in treating antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation published in Pharmacology Reports, researchers explored the anti-inflammatory mechanisms of compound A in a murine model of acute inflammation. The study demonstrated that administration of compound A led to a significant decrease in paw edema and correlated with reduced levels of inflammatory mediators in serum.
Research Findings
Recent studies have highlighted several key findings regarding the biological activities of compound A:
- Antimicrobial Activity: Effective against various bacterial strains with promising MIC values.
- Anti-inflammatory Effects: Significant reduction in cytokine production in vitro.
- Neuroprotection: Protective effects against oxidative stress-induced neuronal damage.
- Synergistic Effects: Enhanced efficacy when used in combination with other antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
